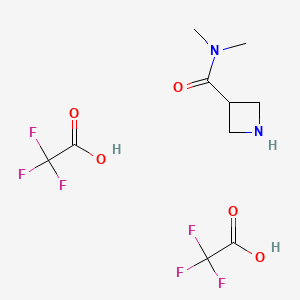

N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate)

Description

Properties

IUPAC Name |

N,N-dimethylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.2C2HF3O2/c1-8(2)6(9)5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,3-4H2,1-2H3;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKIFYNAAMTTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CNC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

The azetidine ring can be synthesized via intramolecular cyclization reactions, such as:

- Cyclization of β-amino alcohols or haloamines under basic or acidic conditions.

- Ring closure of appropriate aminoalkyl precursors using nucleophilic substitution or reductive amination.

The choice of starting materials and conditions affects the yield and purity of the azetidine intermediate.

Introduction of N,N-Dimethylcarboxamide Group

The N,N-dimethylcarboxamide group at the 3-position is introduced by amidation reactions involving:

- Reaction of 3-azetidinecarboxylic acid derivatives with dimethylamine or its equivalents.

- Use of coupling reagents such as carbodiimides (e.g., EDCI, DCC) or activated esters to facilitate amide bond formation.

This step requires careful control of reaction conditions to avoid ring opening or side reactions.

Formation of Bis(trifluoroacetate) Salt

The final step involves converting the free base N,N-dimethylazetidine-3-carboxamide into its bis(trifluoroacetate) salt by:

- Treatment with an excess of trifluoroacetic acid (TFA) in an appropriate solvent (e.g., dichloromethane, acetonitrile).

- Stirring at controlled temperature to ensure complete salt formation.

- Isolation of the bis(trifluoroacetate) salt by crystallization or precipitation.

This salt form improves compound stability and solubility, facilitating its use in further synthetic applications.

Research Findings and Optimization Data

A comprehensive patent (WO2017097224A1) describes synthetic routes for azetidine derivatives including N,N-dimethylazetidine-3-carboxamide salts, emphasizing:

- Use of mild reaction conditions to preserve the azetidine ring integrity.

- Optimization of amide coupling steps to maximize yield (>85%) and minimize impurities.

- Efficient salt formation with trifluoroacetic acid resulting in high purity bis(trifluoroacetate) salts suitable for pharmaceutical intermediates.

Comparative Analysis of Preparation Methods

| Step | Method/Condition | Advantages | Limitations |

|---|---|---|---|

| Azetidine ring formation | Intramolecular cyclization of haloamines or amino alcohols | High ring closure efficiency; scalable | Requires careful control to avoid side reactions |

| Amidation to form N,N-dimethylcarboxamide | Coupling with dimethylamine using carbodiimides (EDCI, DCC) | High yield; mild conditions | Carbodiimide by-products require removal |

| Salt formation with TFA | Reaction with excess trifluoroacetic acid in organic solvent | Improves solubility and stability | Requires handling of corrosive acid |

Summary Table of Key Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Starting material | 3-Azetidinecarboxylic acid derivative | Purity >95% preferred |

| Amidation reagent | N,N-Dimethylamine | Excess used to drive reaction |

| Coupling agent | EDCI or DCC | Equimolar to acid |

| Solvent | Dichloromethane, DMF, or acetonitrile | Depends on solubility |

| Temperature | 0 to 25°C | Ambient to mild heating |

| Reaction time | 2 to 24 hours | Monitored by TLC or HPLC |

| Salt formation acid | Trifluoroacetic acid | Excess to ensure full protonation |

| Salt formation solvent | Dichloromethane or acetonitrile | Facilitates precipitation |

| Purification method | Crystallization or precipitation | Yields >80% purity achievable |

Chemical Reactions Analysis

N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) has been investigated for its potential therapeutic applications. It serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their activity against several diseases, including cancer and autoimmune disorders.

Case Study: PI3K Inhibitors

Research indicates that compounds derived from N,N-dimethylazetidine-3-carboxamide exhibit inhibitory effects on phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer and inflammatory diseases. In preclinical models, these inhibitors have shown promise in reducing tumor growth and modulating immune responses .

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. Its ability to participate in various reactions makes it a valuable tool for chemists.

Reaction Mechanisms

- Electrophilic Cyclization : N,N-dimethylazetidine-3-carboxamide can facilitate intramolecular electrophilic cyclization reactions, leading to the formation of heterocycles such as pyrrolidinones and lactones .

- Oxidative Reactions : It has been employed in oxidative deprotection reactions, enabling the transformation of various functional groups under mild conditions .

Synthesis of Heterocycles

The compound plays a significant role in the synthesis of heterocyclic compounds, which are essential in drug development. Its derivatives have been used to synthesize antibiotics and other bioactive molecules.

Table: Summary of Synthetic Applications

Mechanism of Action

The mechanism of action of N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) involves its interaction with molecular targets through various pathways. For example, in polymerization reactions, it acts as a monomer that undergoes ring-opening polymerization to form polyamines. These polyamines have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection .

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Hydrogen Bond Donors/Acceptors: 3 donors, 12 acceptors (enhances solubility in polar solvents).

- Topological Polar Surface Area (TPSA) : 107 Ų (indicates moderate polarity).

- Key Functional Groups : Azetidine ring, carboxamide, and trifluoroacetate anions .

Comparison with Structurally Similar Compounds

Ionic Liquids with Trifluoroacetate Anions

Trifluoroacetate (TFA) is a common anion in ionic liquids (ILs) due to its hydrophilicity and stability. Below is a comparison with ILs featuring TFA paired with ammonium cations:

Key Differences :

Amide-Containing Pesticides

While the target compound lacks pesticidal data, structural parallels exist with trifluoromethylated amides used in agriculture:

Key Differences :

- Functional Groups : The target’s carboxamide is aliphatic, unlike the aromatic amides in flutolanil or diflubenzuron, which may reduce π-π stacking interactions critical for pesticidal activity .

Biological Activity

N,N-Dimethylazetidine-3-carboxamide bis(trifluoroacetate) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential applications in medicine.

N,N-Dimethylazetidine-3-carboxamide bis(trifluoroacetate) can be characterized by its chemical structure, which includes a dimethylazetidine core and bis(trifluoroacetate) moieties. This structure may influence its solubility, stability, and interaction with biological targets.

Cytotoxicity

Some studies have reported cytotoxic effects of azetidine derivatives on cancer cell lines. For example, compounds similar to N,N-dimethylazetidine-3-carboxamide have demonstrated the ability to inhibit cell proliferation in various human cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular metabolism.

The biological activity of N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Membrane Disruption : The presence of trifluoroacetate groups may enhance membrane permeability, leading to increased susceptibility of microbial cells.

- Reactive Oxygen Species (ROS) Generation : Some azetidines can induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies

A study focusing on azetidine derivatives highlighted their potential as multitarget agents in treating neurodegenerative diseases like Alzheimer's. These compounds were found to inhibit AChE and reduce β-amyloid aggregation, suggesting a dual mechanism that could be beneficial for cognitive function.

Pharmacokinetics

Understanding the pharmacokinetics of N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be assessed through both in vitro and in vivo studies.

| Parameter | Findings |

|---|---|

| Solubility | High in polar solvents |

| Stability | Stable under physiological conditions |

| Bioavailability | Needs further investigation |

Q & A

Q. What are the primary synthetic strategies for generating N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate), and how is the trifluoroacetate counterion stoichiometrically controlled?

Methodological Answer: The synthesis typically involves protonating the tertiary amine group of N,N-dimethylazetidine-3-carboxamide with trifluoroacetic acid (TFA) in a 1:2 molar ratio. Key steps include:

- Acid-Base Reaction: Dissolve the free base in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.

- Counterion Control: Add TFA dropwise (2.0 equivalents) while monitoring pH to ensure complete salt formation. Excess TFA may lead to byproducts or hygroscopicity issues.

- Crystallization: Precipitate the bis(trifluoroacetate) salt using cold diethyl ether or hexane.

Critical Note: Stoichiometric precision is validated via ion chromatography (e.g., detecting trifluoroacetate ions at ~5.2 min retention time) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing bis(trifluoroacetate) salts, and how are residual trifluoroacetate impurities quantified?

Methodological Answer:

- 19F NMR: A singlet at δ −75 to −76 ppm confirms trifluoroacetate counterions .

- Ion Chromatography (IC): Quantifies trifluoroacetate ions (LOD: 0.1 ppm) using an AS-23 column with 20 mM KOH eluent (Table 1) .

- Elemental Analysis: Validates C/N/H ratios and salt stoichiometry.

| Analytical Method | Target | Key Parameters |

|---|---|---|

| Ion Chromatography | TFA ions | Retention time: 5.2 min, RSD < 2% |

| 19F NMR | CF3 groups | Chemical shift: −75 ppm |

Residual TFA impurities are quantified via IC calibration curves using spiked standards .

Advanced Research Questions

Q. How do competing coordination modes of bis(trifluoroacetate) ligands affect the compound’s reactivity in transition metal-catalyzed reactions?

Methodological Answer: Bis(trifluoroacetate) ligands exhibit labile coordination behavior, influencing catalytic cycles:

- Electron-Withdrawing Effect: The strong −I effect of CF3 groups stabilizes metal centers in high oxidation states (e.g., Au(III)) but reduces nucleophilic attack efficiency .

- Ligand Displacement: In Au(III) complexes, trifluoroacetate ligands are readily displaced by alkynes or aryl groups, enabling catalytic hydroarylation (Scheme 19). However, (N,C)-cyclometalated Au(III) bis(trifluoroacetate) complexes show poor activity compared to (P,C) analogues (e.g., <5% yield vs. >80%) due to slower ligand exchange .

Experimental Design: Compare turnover frequencies (TOF) of Au(III) complexes with varying ligand systems under identical conditions.

Q. What mechanistic insights explain the compound’s role in asymmetric synthesis when used as a chiral auxiliary or catalyst?

Methodological Answer: The azetidine ring’s constrained geometry and dimethylcarboxamide group enhance stereoselectivity:

- Steric Control: The N,N-dimethyl group directs face-selective coordination in enantioselective alkylation or cycloaddition reactions.

- Hydrogen Bonding: The carboxamide moiety stabilizes transition states via H-bonding with substrates (e.g., ketones or epoxides).

Case Study: In Burns’ synthesis of azamerone, trifluoroacetate counterions improve solubility in polar aprotic solvents (e.g., DMF), enabling efficient asymmetric induction at −40°C .

Q. How do solvent polarity and temperature influence the stability of bis(trifluoroacetate) salts during long-term storage?

Methodological Answer:

- Solvent Effects: In hydrophilic solvents (e.g., methanol), hydrolysis of trifluoroacetate to free TFA is accelerated. Stability is optimal in anhydrous DCM or acetonitrile (water content <50 ppm).

- Thermal Degradation: DSC studies show decomposition onset at 125°C, with mass loss corresponding to TFA evaporation (TGA data). Storage at −20°C under argon is recommended .

Q. What strategies resolve contradictions in reported catalytic efficiencies of bis(trifluoroacetate) complexes across studies?

Methodological Answer: Discrepancies arise from:

- Ligand Lability: Faster ligand displacement in (P,C)-Au(III) vs. (N,C)-Au(III) systems explains divergent catalytic outcomes .

- Counterion Effects: Trifluoroacetate’s poor coordinating ability in polar solvents reduces metal center accessibility.

Resolution: Use kinetic studies (e.g., UV-Vis monitoring) to compare ligand exchange rates and correlate with reaction yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.